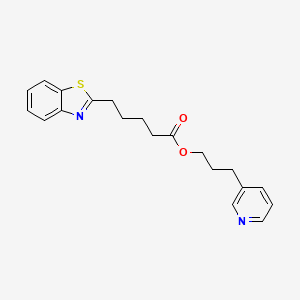![molecular formula C12H9Cl2F3N4O2 B7550256 2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7550256.png)
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide, commonly known as 'prothioconazole', is a systemic fungicide. It is widely used in agriculture to control various plant diseases caused by fungi. Prothioconazole belongs to the triazole group of fungicides and is known for its broad-spectrum activity against a wide range of plant pathogens.
作用機序
Prothioconazole works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, resulting in the death of the fungus.
Biochemical and Physiological Effects:
Prothioconazole has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. It is important to follow proper safety precautions when using prothioconazole to minimize its impact on the environment.
実験室実験の利点と制限
Prothioconazole is a highly effective fungicide and has been widely used in agriculture to control various plant diseases. However, its use in laboratory experiments is limited due to its potential toxicity to certain organisms. Researchers must take proper safety precautions when using prothioconazole in the laboratory.
将来の方向性
There are several areas of research that could be explored in relation to prothioconazole. These include:
1. The development of new formulations of prothioconazole that are more environmentally friendly and have reduced impact on non-target organisms.
2. The investigation of the potential use of prothioconazole as an antifungal agent for the treatment of human fungal infections.
3. The study of the molecular mechanisms of prothioconazole resistance in fungi and the development of new strategies to overcome this resistance.
4. The exploration of the potential use of prothioconazole in the control of plant diseases in organic farming systems.
Conclusion:
Prothioconazole is a highly effective fungicide that has been widely used in agriculture to control various plant diseases. It works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. While it has low toxicity to mammals and birds, it can be toxic to aquatic organisms and bees. Prothioconazole has potential as an antifungal agent for the treatment of human fungal infections, and there are several areas of research that could be explored to further our understanding of its properties and potential applications.
合成法
The synthesis of prothioconazole involves the reaction of 2,4-dichlorophenol with N-(trifluoromethyl)isothiocyanate to form the intermediate 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 1,2,4-triazole-3-amine to form prothioconazole.
科学的研究の応用
Prothioconazole has been extensively studied for its antifungal activity and has been found to be highly effective against many plant pathogens. It is commonly used in the control of diseases in crops such as wheat, barley, corn, and soybean. Research has also shown that prothioconazole has potential as an antifungal agent for the treatment of human fungal infections.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N4O2/c1-5(23-8-3-2-6(13)4-7(8)14)9(22)18-11-19-10(20-21-11)12(15,16)17/h2-5H,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVSJTVUVJVESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NNC(=N1)C(F)(F)F)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-fluoro-N-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]benzenesulfonamide](/img/structure/B7550175.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B7550187.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide](/img/structure/B7550196.png)

![[4-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]benzoyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7550204.png)
![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7550222.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]-2-methylpropanamide](/img/structure/B7550227.png)

![2-[[4-(3-Chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone](/img/structure/B7550239.png)
![3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7550246.png)
![N-(4-morpholin-4-ylphenyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B7550253.png)
![7-[[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7550261.png)
![5-(2,3-dihydro-1H-inden-5-yl)-3-[(2-methoxy-5-methylphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7550275.png)
![3-[5-(dimethylsulfamoyl)-1-methylbenzimidazol-2-yl]-N-(1-propylpiperidin-4-yl)propanamide](/img/structure/B7550276.png)
